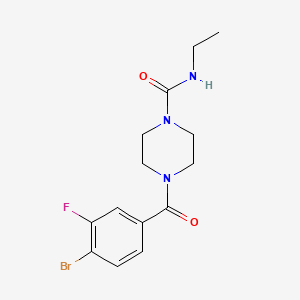
5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide is not fully understood. However, it is believed to act by binding to the active site of the target enzyme and inhibiting its activity. The exact mode of binding and inhibition may vary depending on the enzyme and the specific compound used.
Biochemical and Physiological Effects:
5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. It has also been reported to affect the expression of various genes and proteins involved in cellular processes such as cell cycle regulation, DNA repair, and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide in lab experiments is its broad range of potential applications. It can be used to study the activity of various enzymes and their role in cellular processes. It can also be used to investigate the mechanisms of action of anticancer, anti-inflammatory, and antiviral drugs. However, one of the limitations of using this compound is its potential toxicity and side effects. Careful consideration should be given to the concentration and duration of exposure to minimize any adverse effects.
Orientations Futures
There are several future directions for the research on 5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide. One of the areas of interest is the development of more potent and selective inhibitors of specific enzymes. Another area of research is the investigation of the compound's potential applications in the treatment of various diseases such as cancer, inflammation, and viral infections. Additionally, the compound's pharmacokinetics and toxicity profile need to be further studied to determine its suitability for clinical use.
Méthodes De Synthèse
The synthesis of 5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide involves the reaction of 5-bromo-8-hydroxyquinoline with pyridine-3-sulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is obtained in good yields after purification by column chromatography.
Applications De Recherche Scientifique
5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against various enzymes such as carbonic anhydrase, histone deacetylase, and protein kinase. It has also been reported to possess anticancer, anti-inflammatory, and antiviral properties.
Propriétés
IUPAC Name |
5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2S/c15-11-7-12(9-16-8-11)21(19,20)18-13-5-1-3-10-4-2-6-17-14(10)13/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSFGAQWMLNPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC(=CN=C3)Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-quinolin-8-ylpyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588674.png)
![3-[1-(Pyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588690.png)
![(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid](/img/structure/B7588695.png)

![3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588699.png)
![3-[(5-Chloro-2-methoxybenzoyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588703.png)
![3-[(1,5-Dimethylpyrazole-4-carbonyl)amino]thiolane-3-carboxylic acid](/img/structure/B7588711.png)
![3-[1-(2-Hydroxy-3-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588721.png)
![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588730.png)
![3-[1-(3-Imidazol-1-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588735.png)
![3-[1-[2-(2,2-Dimethylpropanoylamino)acetyl]piperidin-3-yl]propanoic acid](/img/structure/B7588736.png)
![3-[(5-Bromothiophen-2-yl)methyl-(pyridin-3-ylmethyl)amino]propanenitrile](/img/structure/B7588750.png)
![3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588777.png)